molecular formula C8H14N4 B8637129 N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine

Katalognummer: B8637129
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: SGNKTJDTJVUZOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylaminoethylamino group. Compounds containing pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine typically involves the reaction of pyrazine derivatives with dimethylaminoethylamine. One common method includes the nucleophilic substitution of a halogenated pyrazine with dimethylaminoethylamine under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethylamino group can enhance its solubility and reactivity compared to other pyrazine derivatives .

Eigenschaften

Molekularformel

C8H14N4

Molekulargewicht

166.22 g/mol

IUPAC-Name

N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine

InChI

InChI=1S/C8H14N4/c1-12(2)6-5-11-8-7-9-3-4-10-8/h3-4,7H,5-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

SGNKTJDTJVUZOY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC1=NC=CN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.